Diclosulam

Descripción general

Descripción

Diclosulam is a soil-applied herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. It is primarily used for controlling broadleaf weeds in crops such as soybeans, peanuts, and other legumes. This compound is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems. It has a low mammalian toxicity but poses a higher risk to aquatic plants, algae, earthworms, and honeybees .

Métodos De Preparación

The synthesis of diclosulam involves a condensation reaction between 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline in an organic solvent. The reaction is catalyzed by 3,5-dimethylpyridine. The molar ratio of the reactants is typically 1:1 to 1:5, and the organic solvent used is a mixed solvent containing dimethyl sulfoxide . The process conditions are simple, making it suitable for industrial production. The yield and purity of the product are high, making this method efficient and scalable .

Análisis De Reacciones Químicas

Photocatalytic Degradation

Cu-ZnO nanoparticles effectively degrade diclosulam in aqueous systems under visible light via redox reactions :

Key Findings:

-

Degradation Kinetics : Follows pseudo-first-order kinetics () with .

-

Half-Life (DT₅₀) :

Condition DT₅₀ (hours) Photolytic (pH 7) 58.9 Photocatalytic (pH 7) 12.4 -

Mechanism :

Reactive oxygen species (, ) oxidize this compound into smaller fragments, including 2,6-DCA and inorganic ions (Cl⁻, F⁻) .

Aerobic Soil Metabolism :

-

DT₅₀ : 28 ± 12 days (average across nine soils).

-

Primary Pathways :

-

Mineralization : 14–21% of applied this compound converts to CO₂ within 360 days.

-

Bound Residues : 32–45% incorporates into soil organic matter.

-

| Soil Type | Sorption Coefficient (K₍d₎, L/kg) |

|---|---|

| Sandy Loam (USA) | 4.2 |

| Clay Loam (Argentina) | 8.7 |

| Oxisol (Brazil) | 12.4 |

Hydrolysis and Photolysis :

-

Hydrolysis : Stable at pH 5–9 ().

-

Aqueous Photolysis : under natural sunlight.

Interaction with Organic Matter

Cover crop straw (e.g., black oat, buckwheat) alters this compound bioavailability via sorption :

| Straw Type | Sorption Capacity (K₍f₎, μg¹⁻¹/n) | Hysteresis (H) |

|---|---|---|

| Black Oat | 4.21 | 0.68 |

| Buckwheat | 3.98 | 0.92 |

| Forage Turnip | 3.75 | 0.98 |

Freundlich isotherms () indicate nonlinear sorption, reducing herbicide leaching by 40–60% in no-till systems .

Stability and Byproducts

-

Thermal Stability : Decomposes at 218–221°C without explosive hazards .

-

Toxic Byproducts : Chlorine compounds, nitrogen oxides, and sulfur oxides form under combustion .

This synthesis of experimental data underscores this compound's reactivity under synthetic, photocatalytic, and environmental conditions. Its persistence in soil and interactions with organic matrices highlight the need for targeted application strategies to mitigate ecological risks .

Aplicaciones Científicas De Investigación

Herbicidal Efficacy

Weed Control in Soybean

Diclosulam has demonstrated significant effectiveness in controlling both grassy and broadleaf weeds in soybean crops. Research indicates that applying this compound at rates of 22 to 26 g/ha results in higher weed control efficiency compared to other herbicides. In trials, this compound-treated plots achieved grain yields comparable to weed-free conditions, showing an increase of up to 49% over untreated controls .

Table 1: Efficacy of this compound in Soybean Cultivation

| Application Rate (g/ha) | Weed Control Efficiency (%) | Grain Yield Increase (%) |

|---|---|---|

| 18 | Moderate | 30 |

| 22 | High | 43 |

| 26 | Very High | 49 |

Environmental Impact and Soil Metabolism

Aerobic Metabolism Studies

This compound's degradation in soil has been extensively studied to understand its environmental impact. A study conducted across different soils in the U.S., Argentina, and Brazil found that this compound undergoes aerobic metabolism with a half-life (DT50) averaging around 28 days. The metabolites identified include 5-hydroxy this compound and aminosulfonyl triazolopyrimidine, which contribute to its overall degradation process .

Table 2: Aerobic Metabolism of this compound

| Soil Type | DT50 (days) | Major Metabolites Identified |

|---|---|---|

| U.S. Soil | 28 | 5-OH-diclosulam |

| Argentinean Soil | 32 | Aminosulfonyl triazolopyrimidine |

| Brazilian Soil | 25 | 8-Cl-diclosulam |

Case Studies on Crop Tolerance and Yield

Peanut Crop Studies

In peanut cultivation, this compound was evaluated for its selectivity and impact on yield. A two-season field experiment revealed that pre-emergence application of this compound at rates of 22 and 26 g/ha resulted in better weed management and enhanced pod yield without causing phytotoxic effects on the plants . The study concluded that this compound residues were below detection levels post-harvest, indicating a low environmental risk.

Table 3: Impact of this compound on Peanut Yield

| Application Rate (g/ha) | Pod Yield Increase (%) | Phytotoxic Symptoms Observed |

|---|---|---|

| 22 | 30 | None |

| 26 | 35 | None |

Resistance Management

Recent studies have highlighted the emergence of resistance among certain weed species to this compound, particularly Conyza bonariensis. This underscores the importance of integrated weed management strategies that combine chemical controls with cultural practices to mitigate resistance development .

Mecanismo De Acción

Diclosulam exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of susceptible plants . This compound is absorbed by the roots and leaves of plants and translocated to the site of action in the apical meristem .

Comparación Con Compuestos Similares

Diclosulam is part of the triazolopyrimidine sulfonanilide chemical family, which includes other herbicides such as cloransulam-methyl, florasulam, flumetsulam, metosulam, penoxsulam, and pyroxsulam . Compared to these compounds, this compound is unique in its specific application for controlling broadleaf weeds in soybeans and peanuts. Its moderate persistence in soil and low mammalian toxicity make it a preferred choice for certain agricultural applications .

Actividad Biológica

Diclosulam is a sulfonanilide herbicide primarily used for the control of various weeds in agricultural settings. Its biological activity encompasses a range of effects on plant physiology, soil microbiota, and herbicide resistance mechanisms in target and non-target species. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of this compound's biological activity.

This compound functions as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of branched-chain amino acids in plants. This inhibition leads to growth cessation and eventual plant death, making it effective against both broadleaf and grassy weeds. Research has shown that this compound's efficacy can vary based on application rates and environmental conditions.

Case Studies

-

Efficacy in Soybean Cultivation :

A study assessed the efficacy of this compound at varying doses (22 g/ha and 26 g/ha) against grassy and broadleaf weeds in soybean fields. The results indicated significant weed control with reduced competition leading to higher soybean yields compared to untreated controls . -

Resistance Mechanisms :

Research on Conyza bonariensis revealed multiple resistance mechanisms to this compound, including metabolic resistance characterized by increased herbicide degradation rates. The resistance factors (RF) for different biotypes were significantly higher than susceptible biotypes, indicating an adaptive response to prolonged herbicide exposure .

Soil Microbial Impact

This compound not only affects target weed species but also influences soil microbial communities. Studies have shown that at low concentrations (0.5 mg/kg), this compound can enhance microbial carbon fixation abilities while altering nitrogen cycling processes, promoting denitrification but inhibiting nitrification . This dual effect highlights the importance of considering soil health when applying herbicides.

Residual Activity and Environmental Persistence

The persistence of this compound in agricultural soils has been investigated through various studies:

- Degradation Rates : In a study across different soils from the U.S., Argentina, and Brazil, this compound exhibited average degradation half-lives (DT50) ranging from 28 days to over 190 days depending on soil type and environmental conditions .

- Phytotoxicity : Residual activity studies indicated that this compound can cause phytointoxication in subsequent crops like cotton when applied at rates exceeding recommended levels. However, residues were found below detectable levels in subsequent crop samples, suggesting a rapid degradation under field conditions .

Table: Summary of Key Findings on this compound's Biological Activity

Propiedades

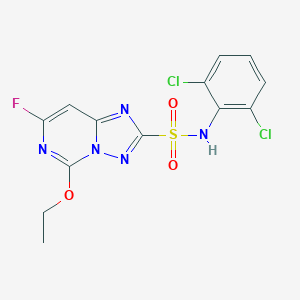

IUPAC Name |

N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN5O3S/c1-2-24-13-17-9(16)6-10-18-12(19-21(10)13)25(22,23)20-11-7(14)4-3-5-8(11)15/h3-6,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXAVFXEJCPCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034528 | |

| Record name | Diclosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145701-21-9 | |

| Record name | Diclosulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145701-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclosulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X5DO0I08Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.